molecular formula C15H17FN2O2 B2445614 1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2305297-32-7

1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2445614
CAS RN: 2305297-32-7
M. Wt: 276.311
InChI Key: UMPCAPICOQMDJP-UHFFFAOYSA-N
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Description

The compound “1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one” is a derivative of piperazine . Piperazine derivatives are known to possess a wide range of biological and pharmaceutical activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one”, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one” is complex. It consists of a 1,4-piperazine moiety, a 2-fluorophenyl group, and a prop-2-en-1-one group . The best planes of the piperazine moiety, the 2-fluorophenyl group, and the central arene unit are not in the same plane .

properties

IUPAC Name

1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-3-15(20)18-8-6-17(7-9-18)14-5-4-12(11(2)19)10-13(14)16/h3-5,10H,1,6-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPCAPICOQMDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one

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